3,3-Dimethylcyclohexane-1-carboxylic acid
CAS No.: 52209-77-5
Cat. No.: VC2942785
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52209-77-5 |
---|---|
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | 3,3-dimethylcyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C9H16O2/c1-9(2)5-3-4-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Standard InChI Key | JVTKAQYLRKDVOL-UHFFFAOYSA-N |
SMILES | CC1(CCCC(C1)C(=O)O)C |
Canonical SMILES | CC1(CCCC(C1)C(=O)O)C |
Introduction
Structure and Properties
Physical and Chemical Properties
Based on information available for the stereoisomer (1R)-3,3-dimethylcyclohexane-1-carboxylic acid, we can establish that 3,3-Dimethylcyclohexane-1-carboxylic acid has a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol . The compound likely exists as a white to off-white crystalline solid at room temperature, which is typical for carboxylic acids of similar molecular weight and structure. The compound would be expected to have limited solubility in water but good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide.
Property | Value |
---|---|
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
Physical State | Presumed solid at room temperature |
Functional Group | Carboxylic acid |
Solubility | Limited in water, good in organic solvents |
Melting Point | Estimated 80-120°C (based on similar compounds) |
Stereochemistry
An important aspect of 3,3-Dimethylcyclohexane-1-carboxylic acid is its potential for stereoisomerism. The carbon at position 1, which bears the carboxylic acid group, is a stereocenter. This allows for the existence of two enantiomers: the R-configuration and the S-configuration. One of these enantiomers, specifically the R-configuration, is documented in PubChem as (1R)-3,3-dimethylcyclohexane-1-carboxylic acid . The spatial arrangement of the carboxylic acid group relative to the cyclohexane ring plays a crucial role in determining the compound's interactions with chiral environments, such as biological receptors or chiral catalysts.
Synthesis Methods
Catalytic Hydrogenation and Oxidation
A promising synthetic route would involve the oxidation of 3,3-dimethylcyclohexan-1-one, which can be prepared through catalytic hydrogenation of dimedone (5,5-dimethylcyclohexane-1,3-dione). According to patent WO2010043522A1, dimedone can be hydrogenated in the presence of palladium on charcoal to give 3,3-dimethylcyclohexan-1-one with high yield . This hydrogenation reaction proceeds efficiently under mild conditions, with yields reported up to 97% and selectivity of 97% . Once 3,3-dimethylcyclohexan-1-one is obtained, it could be oxidized to the corresponding carboxylic acid using appropriate oxidizing agents.
Reaction Conditions for Hydrogenation
The catalytic hydrogenation of dimedone is typically carried out under specific conditions. The patent WO2010043522A1 describes a process where the reaction is conducted at approximately 85°C under 2 bara hydrogen pressure using palladium on charcoal as the catalyst . The reaction mixture is typically stirred at high speed (e.g., 1000 rpm) for several hours until the theoretical amount of hydrogen has been consumed. After completion, the reaction mixture is cooled, depressurized, and filtered to obtain the desired product .
Challenges in Synthesis
One of the challenges in synthesizing 3,3-Dimethylcyclohexane-1-carboxylic acid would be the selective oxidation of the ketone group to a carboxylic acid while preserving the methyl groups and the cyclohexane ring structure. Various oxidation methods might be explored for this transformation, including:
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Potassium permanganate oxidation in a basic environment
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Chromium-based oxidants such as Jones reagent
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Haloform reaction followed by hydrolysis
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Ruthenium tetroxide oxidation
Each method would need to be optimized to achieve high yield and purity of the final product.
Chemical Reactions
Esterification
As a carboxylic acid, 3,3-Dimethylcyclohexane-1-carboxylic acid would readily undergo esterification reactions with alcohols in the presence of an acid catalyst. The general reaction can be represented as:
3,3-Dimethylcyclohexane-1-carboxylic acid + R-OH → 3,3-Dimethylcyclohexane-1-carboxylate ester + H2O
This reaction would be particularly useful for modifying the physical properties of the compound, such as solubility and boiling point, or for protecting the carboxylic acid group during multi-step synthesis procedures.
Reduction
The carboxylic acid group can be reduced to form various functional groups depending on the reducing agent used. Strong reducing agents such as lithium aluminum hydride (LiAlH4) would reduce the carboxylic acid to a primary alcohol (3,3-dimethylcyclohexan-1-ylmethanol). Milder reducing agents like sodium borohydride in the presence of a Lewis acid might reduce it to an aldehyde intermediate.
Amidation
Reaction with amines can lead to the formation of amides, which are important functional groups in organic chemistry and biochemistry. The carboxylic acid can be activated using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide formation.
Acid-Base Reactions
As a carboxylic acid, 3,3-Dimethylcyclohexane-1-carboxylic acid would participate in acid-base reactions. It can be deprotonated by bases to form the corresponding carboxylate salts, which are typically more water-soluble than the acid itself. These salts can serve as intermediates in various synthetic transformations or as water-soluble forms of the compound for biological studies.
Halogenation Reactions
Applications
Organic Synthesis
As a functionalized cyclohexane derivative, 3,3-Dimethylcyclohexane-1-carboxylic acid can serve as a valuable building block for the synthesis of more complex organic molecules. The carboxylic acid functionality provides a handle for further transformations, while the cyclohexane ring with geminal dimethyl groups offers a rigid scaffold with specific stereochemical properties.
Chemical Research
The compound may be used in chemical research to study the effects of structural modifications on the properties and reactivity of carboxylic acids. The presence of the two methyl groups at position 3 creates a specific steric environment that can influence reaction pathways and rates, making it an interesting subject for mechanistic studies.
Material Science Applications
Carboxylic acids are commonly used in the synthesis of polymers, particularly polyesters and polyamides. 3,3-Dimethylcyclohexane-1-carboxylic acid, with its cyclic structure and carboxylic acid functionality, might find applications in the synthesis of specialized polymers with unique properties. The rigid cyclohexane ring with geminal dimethyl groups could impart specific mechanical and thermal properties to the resulting materials.
Comparison with Related Compounds
Comparison with (1R)-3,3-dimethylcyclohexane-1-carboxylic acid
(1R)-3,3-dimethylcyclohexane-1-carboxylic acid is a stereoisomer of 3,3-Dimethylcyclohexane-1-carboxylic acid, specifically the R-enantiomer with respect to the carbon at position 1 . While the chemical properties would be nearly identical, the key difference lies in the spatial arrangement of the carboxylic acid group, which can significantly impact the compound's biological activity and interactions with chiral environments. In biological systems, different enantiomers often exhibit different pharmacological profiles due to the inherent chirality of biological receptors and enzymes.
Comparison with 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid differs from 3,3-Dimethylcyclohexane-1-carboxylic acid by the presence of an amino group at position 1, in addition to the carboxylic acid group. This additional functional group significantly alters the compound's properties, making it more polar and providing an additional site for chemical reactions. The presence of both amino and carboxylic acid groups classifies it as an amino acid derivative, which might exhibit interesting biological activities and applications in peptide chemistry.
Comparison with 3,3-dimethylcyclohexan-1-one
3,3-dimethylcyclohexan-1-one, a potential precursor to 3,3-Dimethylcyclohexane-1-carboxylic acid, is characterized by a ketone group at position 1 instead of a carboxylic acid . This structural difference significantly impacts the compound's properties and reactivity. While the ketone can undergo nucleophilic addition reactions, the carboxylic acid can participate in a broader range of reactions, including esterification, amidation, and reduction. The ketone is also less polar and less acidic than the carboxylic acid.
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